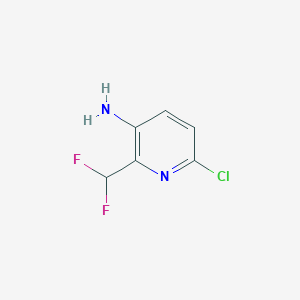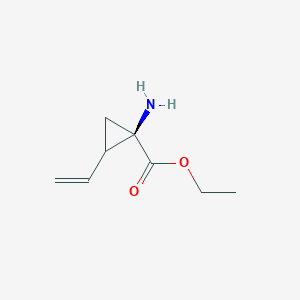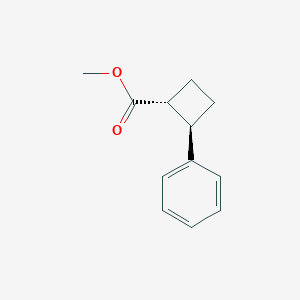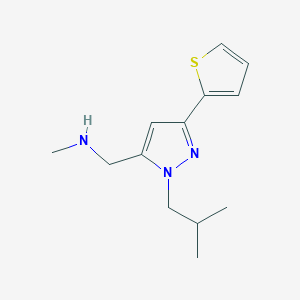![molecular formula C10H16N4 B12950244 (8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)
(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine: is a heterocyclic compound featuring a pyrazole ring fused to an octahydropyrrolo[1,2-a]pyrazine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable amine in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine: can be compared with other heterocyclic compounds such as pyrazolopyridines or pyrazolopyrimidines. These compounds share structural similarities but differ in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its fused ring system, which imparts distinct reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H16N4 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
(8aS)-4-(1H-pyrazol-4-yl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H16N4/c1-2-9-6-11-7-10(14(9)3-1)8-4-12-13-5-8/h4-5,9-11H,1-3,6-7H2,(H,12,13)/t9-,10?/m0/s1 |
Clave InChI |
FLUHYAUWKSLBFP-RGURZIINSA-N |
SMILES isomérico |
C1C[C@H]2CNCC(N2C1)C3=CNN=C3 |
SMILES canónico |
C1CC2CNCC(N2C1)C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)




